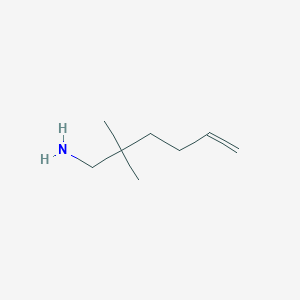

5-Hexen-1-amine, 2,2-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Hexen-1-amine, 2,2-dimethyl-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their interactions, which can provide insights into the chemical behavior of similar amines. For instance, the synthesis of novel (Phenylalkyl)amines and their activity as 5-HT2A/C ligands is explored, indicating the importance of the structure-activity relationship in these compounds . Additionally, the detection of various reaction products in mixtures of hexoses and amines suggests that the compound may also undergo interesting reactions under certain conditions . Lastly, the covalent binding of a neurotoxic n-hexane metabolite to primary amines to form substituted pyrrole adducts highlights the reactivity of amines with diketones, which could be relevant to the compound's behavior .

Synthesis Analysis

The synthesis of related amines involves multiple steps, including the conversion of thioether derivatives, Vilsmeier-formylation, condensation, and reduction processes . These methods could potentially be adapted for the synthesis of "5-Hexen-1-amine, 2,2-dimethyl-" by altering the starting materials and reagents to fit the specific structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of amines plays a crucial role in their function as ligands, as seen in the study of 4-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines . The size and lipophilicity of substituents can determine whether these compounds act as agonists or antagonists. This principle can be applied to "5-Hexen-1-amine, 2,2-dimethyl-" to predict its potential interactions with biological targets.

Chemical Reactions Analysis

Amines can participate in various chemical reactions, including the formation of fragmentation products in reaction mixtures with sugars at different pH levels . The formation of substituted pyrrole adducts from the reaction of primary amines with γ-diketones is another example of the reactivity of amines . These reactions are indicative of the types of chemical transformations that "5-Hexen-1-amine, 2,2-dimethyl-" may undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-Hexen-1-amine, 2,2-dimethyl-" are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the formation of pyrrole adducts and the subsequent loss of positive charge in proteins treated with γ-diketones suggest that the compound may interact with proteins in a similar manner . The stability of amines in various pH conditions and their reactivity with other compounds, as seen in the formation of quinoxaline derivatives, are also relevant to understanding the properties of "5-Hexen-1-amine, 2,2-dimethyl-" .

Applications De Recherche Scientifique

Synthesis and Neurotropic Activity

- 5-Hexen-1-amine, 2,2-dimethyl- serves as an initial compound in synthesizing various hydrogenated derivatives of benzimidazole and condensed systems containing benzimidazole fragments. These compounds are significant in neurotropic activity research (Krichevskii et al., 1997).

Electrochemical Studies

- The compound is relevant in electrochemical studies. It is used in the voltammetric study of a quinones family, contributing to understanding the Hammett–Zuman type correlations in the reduction of α-hydroxyquinones (Bautista-Martínez et al., 2003).

Synthesis of New Aminosugars

- 5-Hexen-1-amine, 2,2-dimethyl- is used in the Michael addition reaction with amines for the synthesis of new classes of aminosugars. This has implications in the development of novel medicinal compounds (Ravindran et al., 2000).

Photoisomerization Studies

- Studies on the photochemistry of 5-hexen-2-one, a related compound, contribute to the understanding of the stability and behavior of similar compounds under photolysis (Srinivasan, 1960).

Catalysis Research

- It is utilized in catalysis research, particularly in the hydroesterification and hydroformylation of 1-hexene. This is vital for understanding reaction mechanisms in organic synthesis (Hung-Low et al., 2005).

Chemistry of Polyene and Polyyne Compounds

- The compound plays a role in the synthesis of various nitrogen-containing heterocycles, which are essential in pharmaceutical chemistry (Gusev et al., 1971).

Safety And Hazards

While specific safety data for 5-Hexen-1-amine, 2,2-dimethyl- is not available, general safety measures for handling amines include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, and using only non-sparking tools . It’s also important to take precautionary measures against static discharges and use explosion-proof equipment .

Propriétés

IUPAC Name |

2,2-dimethylhex-5-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-6-8(2,3)7-9/h4H,1,5-7,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLTYXVBNYYDSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473962 |

Source

|

| Record name | 5-Hexen-1-amine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexen-1-amine, 2,2-dimethyl- | |

CAS RN |

141511-50-4 |

Source

|

| Record name | 5-Hexen-1-amine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

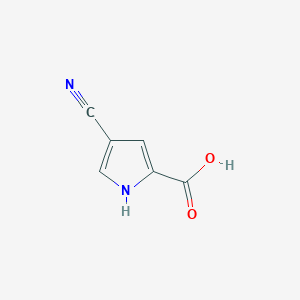

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)

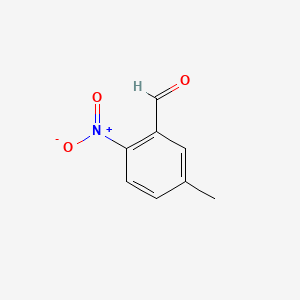

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)